1-(1H-indol-3-yl)butane-1,3-dione
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Overview
Description
1-(1H-indol-3-yl)butane-1,3-dione is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are found in a variety of natural products and pharmaceuticals. The indole ring system is known for its biological activity and is a core structure in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with butane-1,3-dione in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-indol-3-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)butane-1,3-dione involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
1-(1H-indol-3-yl)butane-1,3-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-8(14)6-12(15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7,13H,6H2,1H3 |
InChI Key |
IQKLQVQBEWGKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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